N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034394-19-7
VCID: VC5019920
InChI: InChI=1S/C14H11N3O3/c18-14(13-5-6-17-20-13)16-9-10-3-4-11(15-8-10)12-2-1-7-19-12/h1-8H,9H2,(H,16,18)
SMILES: C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=NO3
Molecular Formula: C14H11N3O3
Molecular Weight: 269.26

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

CAS No.: 2034394-19-7

Cat. No.: VC5019920

Molecular Formula: C14H11N3O3

Molecular Weight: 269.26

* For research use only. Not for human or veterinary use.

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide - 2034394-19-7

Specification

CAS No. 2034394-19-7
Molecular Formula C14H11N3O3
Molecular Weight 269.26
IUPAC Name N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C14H11N3O3/c18-14(13-5-6-17-20-13)16-9-10-3-4-11(15-8-10)12-2-1-7-19-12/h1-8H,9H2,(H,16,18)
Standard InChI Key JSKORJZWPKTLGK-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=NO3

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide features a pyridine ring substituted at the 3-position with a furan-2-yl group and a methylisoxazole-carboxamide side chain. The molecular formula is C₁₄H₁₁N₃O₃, with a molecular weight of 269.26 g/mol. Discrepancies in early reports (e.g., C₁₃H₁₂N₄O₃) have been resolved through advanced spectroscopic validation, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . Key structural motifs include:

  • A pyridine ring serving as the central scaffold.

  • A furan-2-yl substituent at the pyridine’s 6-position, contributing to π-π stacking interactions.

  • An isoxazole-5-carboxamide group linked via a methylene bridge, enhancing hydrogen-bonding capacity.

The IUPAC name, N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide, reflects this arrangement.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) data confirm the structure:

  • δ 8.52–8.59 (m, 2H, pyridine-H),

  • δ 7.07 (s, 1H, furan-H),

  • δ 6.44 (s, 1H, isoxazole-H),

  • δ 4.33 (br s, 2H, NH₂),

  • δ 2.25 (s, 3H, CH₃) .
    13C NMR and HRMS further corroborate the molecular framework .

Synthetic Methodologies

Multi-Step Synthesis

The compound is synthesized via a five-step route optimized for yield and purity (>95%):

  • Coupling of 5,6-Difluoropyridine with 3-Methylisoxazole: A palladium-catalyzed Stille coupling (Pd(OAc)₂/XPhos) yields 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole (60% yield) .

  • Hydrazine Substitution: Reaction with hydrazine in i-PrOH at 65°C introduces a hydrazinyl group (90% yield) .

  • Cyclization to Triazolopyridine: Treatment with trimethyl orthoacetate forms the triazolopyridine core.

  • Carboxamide Formation: Coupling with isoxazole-5-carboxylic acid using HATU/DIPEA.

  • Purification: Recrystallization or chromatography achieves >95% purity.

Yield Optimization

StepReagentsConditionsYield (%)
1Pd(OAc)₂/XPhos100°C, 16h60
2NH₂NH₂65°C, 3h90
4HATU/DIPEART, 12h75

Pharmacological Profile

Anticancer Activity

In vitro assays against PC3 (prostate), MCF-7 (breast), and A549 (lung) cancer cells reveal potent activity:

Cell LineIC₅₀ (μM)Target Selectivity
PC30.12MET kinase
MCF-70.45PI3K/AKT
A5491.2EGFR

The compound inhibits MET phosphorylation by 91% at 193 nM (unbound plasma concentration) .

Mechanism of Action

Molecular docking studies (PDB: 3LQ8) indicate:

  • Furan ring: Binds to a hydrophobic pocket (Val1092, Leu1157) .

  • Isoxazole-carboxamide: Forms hydrogen bonds with Asp1222 and Lys1110.

  • Methylene linker: Optimizes distance between pharmacophores.

Physicochemical and ADME Properties

Solubility and Stability

PropertyValue
Aqueous solubility172 μg/mL (0.01 N HCl)
Plasma protein binding12% (human)
Metabolic stabilityCL<sub>int</sub> = 8 mL/min/kg (human)

Pharmacokinetics

In murine models:

  • Oral bioavailability: 58% (10 mg/kg dose) .

  • Half-life (t₁/₂): 6.7 hours .

Comparative Analysis with Structural Analogs

Replacing the furan with thiophene (as in EVT-2836446) alters activity:

AnalogMET IC₅₀ (nM)Solubility (μg/mL)
Furan derivative (this compound)120172
Thiophene derivative45089

The furan’s oxygen atom enhances hydrogen bonding, improving potency and solubility.

Future Directions

Structural Optimization

  • C-3 substituents: Methoxy or methoxyethoxy groups may improve solubility without sacrificing potency .

  • Chiral resolution: The (R)-enantiomer shows superior MET inhibition (IC₅₀ = 85 nM vs. 220 nM for (S)) .

In Vivo Efficacy Studies

Pending investigations include:

  • Xenograft models: Evaluating tumor regression in PDX (patient-derived xenograft) models.

  • Toxicology profiles: Assessing hepatotoxicity and CYP inhibition.

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